## Application Notes: Use of N-Nitroso Quinapril as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitroso Quinapril |           |
| Cat. No.:            | B12310862           | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### 1.0 Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. In recent years, the presence of nitrosamine impurities in pharmaceutical products has become a significant regulatory and safety concern due to their classification as probable human carcinogens.[1] **N-Nitroso Quinapril** is a Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form during the drug's manufacturing process or storage if specific chemical conditions arise.[2][3]

To ensure patient safety and comply with stringent global regulatory standards, highly sensitive and specific analytical methods are required to detect and quantify **N-Nitroso Quinapril** at trace levels.[1] **N-Nitroso Quinapril** certified reference standard is a critical material used for this purpose. It enables the accurate development, validation, and execution of analytical methods to monitor and control this impurity in Quinapril active pharmaceutical ingredient (API) and finished drug products.[4]

#### 2.0 Chemical and Regulatory Information

**N-Nitroso Quinapril** is structurally similar to the parent API, Quinapril, containing a nitroso functional group. This structural similarity defines it as an NDSRI.[2][5]

#### Table 1: N-Nitroso Quinapril Reference Standard Information



| Parameter         | Information                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| Compound Name     | (S)-2-(N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-N-nitroso-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| CAS Number        | 2922985-13-3                                                                                                          |
| Molecular Formula | C25H29N3O6                                                                                                            |
| Molecular Weight  | 467.52 g/mol                                                                                                          |

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for nitrosamine impurities to mitigate potential carcinogenic risks.

[5] The AI limit for an NDSRI is determined based on its predicted carcinogenic potency.[6]

Table 2: Regulatory Acceptable Intake (AI) Limit

| Impurity            | Regulatory Body | Acceptable Intake (AI)<br>Limit |
|---------------------|-----------------|---------------------------------|
| N-Nitroso Quinapril | U.S. FDA        | 1500 ng/day                     |

#### 3.0 Regulatory Risk Management and the Role of the Reference Standard

The control of nitrosamine impurities is a multi-step process mandated by regulatory authorities.[1] The **N-Nitroso Quinapril** reference standard is essential for the "Confirmatory Testing" phase of this process.





Click to download full resolution via product page

**Caption:** Regulatory workflow for nitrosamine impurity management.

#### 4.0 Applications of N-Nitroso Quinapril Reference Standard

The primary applications of the **N-Nitroso Quinapril** reference standard are centered around analytical quality control in pharmaceutical development and manufacturing.[4]

- Analytical Method Development: Used to establish specificity, sensitivity, and optimal conditions for chromatographic separation and mass spectrometric detection of the impurity.
- Method Validation: Essential for validating analytical procedures according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and establishing the Limit of Quantification (LOQ) and Limit of Detection (LOD).[7]
- Quality Control (QC) Testing: Employed as a calibrator or control in routine batch release
  testing of Quinapril API and drug products to ensure levels of N-Nitroso Quinapril do not
  exceed the established specification, which is derived from the AI limit.



 Stability Studies: Used to monitor the potential formation of N-Nitroso Quinapril in drug products under various storage conditions over time.

#### 5.0 Analytical Methodology and Protocol

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of nitrosamine impurities due to its high sensitivity and selectivity, which are necessary to meet the stringent regulatory limits.[8][9]



Click to download full resolution via product page



Caption: General experimental workflow for N-Nitroso Quinapril analysis.

# General Protocol for Quantification of N-Nitroso Quinapril in Drug Substance by LC-MS/MS

This protocol provides a representative methodology. Specific parameters must be validated by the user for their specific matrix and instrumentation.

5.1.1 Scope This method is intended for the quantitative determination of **N-Nitroso Quinapril** in Quinapril drug substance.

#### 5.1.2 Reagents and Materials

- N-Nitroso Quinapril Reference Standard
- Quinapril API (for matrix spiking)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Volumetric flasks, pipettes, and autosampler vials

#### 5.1.3 Standard Solution Preparation

- Stock Solution (e.g., 10 μg/mL): Accurately weigh approximately 1.0 mg of N-Nitroso
   Quinapril reference standard and dissolve in 100.0 mL of methanol.
- Working Standards: Perform serial dilutions of the Stock Solution with methanol to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 50 ng/mL.

#### 5.1.4 Sample Preparation

Accurately weigh approximately 100 mg of the Quinapril API into a 15 mL centrifuge tube.
 [10]



- Add 5.0 mL of methanol.[10]
- Vortex the solution for 1-2 minutes until the API is completely dissolved.[10]
- Filter the solution using a 0.22  $\mu m$  PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

5.1.5 Instrumental Method The following tables outline typical starting parameters for an LC-MS/MS system.

Table 3: Typical Chromatographic Conditions

| Parameter      | Condition                                                |
|----------------|----------------------------------------------------------|
| Instrument     | UHPLC System                                             |
| Column         | C18, e.g., 2.1 x 100 mm, 1.8 μm                          |
| Mobile Phase A | 0.1% Formic Acid in Water                                |
| Mobile Phase B | 0.1% Formic Acid in Methanol                             |
| Flow Rate      | 0.3 mL/min                                               |
| Gradient       | Start at 5-10% B, ramp to 95% B, hold, and reequilibrate |
| Column Temp.   | 40 °C                                                    |
| Injection Vol. | 5 μL                                                     |

Table 4: Typical Mass Spectrometry Conditions



| Parameter          | Condition                                            |
|--------------------|------------------------------------------------------|
| Instrument         | Triple Quadrupole Mass Spectrometer                  |
| Ion Source         | Electrospray Ionization (ESI), Positive Mode         |
| Ion Source Temp.   | 500 °C                                               |
| Capillary Voltage  | 3500 V                                               |
| Detection Mode     | Multiple Reaction Monitoring (MRM)                   |
| Precursor Ion (Q1) | 468.2 m/z ([M+H]+)                                   |
| Product Ions (Q3)  | To be determined (requires compound-specific tuning) |
| Collision Energy   | To be optimized                                      |

#### 6.0 Expected Method Performance

A fully validated method for trace-level impurity analysis should demonstrate high sensitivity and linearity. The data below are representative values based on typical nitrosamine analysis methods.[12][13]

Table 5: Typical Method Performance Characteristics

| Parameter                                            | Typical Value   |
|------------------------------------------------------|-----------------|
| Limit of Detection (LOD)                             | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ)                        | 0.5 - 1.5 ng/mL |
| Linearity (Correlation Coefficient, R <sup>2</sup> ) | ≥ 0.998         |
| Accuracy (% Recovery)                                | 80 - 120%       |
| Precision (% RSD)                                    | ≤ 15%           |

#### 7.0 Conclusion



The **N-Nitroso Quinapril** reference standard is an indispensable tool for the pharmaceutical industry. Its use is fundamental to developing and validating robust analytical methods capable of detecting this potential impurity at trace levels. By enabling accurate quantification, this reference standard allows researchers and manufacturers to conduct thorough risk assessments, implement effective control strategies, and ultimately ensure that Quinapril-containing medicines are safe and compliant with global regulatory expectations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. agilent.com [agilent.com]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. fda.gov [fda.gov]
- 7. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Nitrosamine Impurities in Active Pharmaceutical Ingredient (API) Using QSight 220 [perkinelmer.com]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes: Use of N-Nitroso Quinapril as a Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310862#use-of-n-nitroso-quinapril-as-a-reference-standard]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com